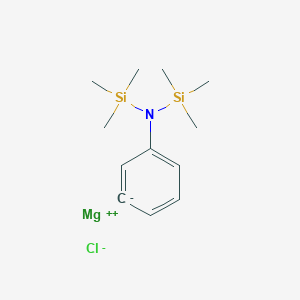

magnesium;N,N-bis(trimethylsilyl)aniline;chloride

Overview

Description

Synthesis Analysis

Magnesium-based compounds, including magnesium oxides, phosphates, and silicates, have been extensively researched for their synthesis methods and applications. These compounds are synthesized using various chemical methods, with a focus on achieving desired properties for specific applications, such as bioceramics in orthopedic applications. Magnesium ions play a crucial role in biological mechanisms, making these compounds significant in medical applications (Nabiyouni et al., 2018).

Molecular Structure Analysis

The molecular structure of magnesium-based compounds determines their chemical and physical properties. The structure of magnesium aluminate (MgAl2O4) spinel, for example, is known for its excellent chemical, thermal, dielectric, mechanical, and optical properties. The cubic crystal structure of these compounds contributes to their widespread use in various applications, including optically transparent windows and armours (Ganesh, 2013).

Chemical Reactions and Properties

The chemical reactions and properties of magnesium-based compounds are influenced by their synthesis and molecular structure. For instance, magnesium oxide (MgO) nanoparticles exhibit unique properties due to their nanostructured form, which can be tailored through chemical or physical synthesis routes. These properties make MgO suitable for a wide range of applications, including industrial, agricultural, and medical applications, due to its nontoxicity and environmental friendliness (Hornak, 2021).

Physical Properties Analysis

The physical properties of magnesium-based materials, such as their corrosion resistance and mechanical behavior, are critical for their application in biodegradable implants and other uses. The corrosion behavior of magnesium alloys, for example, is a significant factor in their performance and longevity in biological environments. Alloying elements and surface modifications can improve their corrosion resistance, making them suitable for orthopedic applications (Agarwal et al., 2016).

Chemical Properties Analysis

The chemical properties of magnesium-based biomaterials, including their biocompatibility and degradation behavior, are essential for their use in medical applications. These materials offer excellent biocompatibility and biodegradability, promoting their application as a new generation of biodegradable orthopedic implants. Their osteopromotive properties highlight them as promising candidates for bone repair and regeneration (Zhou et al., 2021).

Scientific Research Applications

Magnesia-Based Cements and Applications

Magnesia-Based Cements : Research into magnesium-based inorganic cements, including magnesium carbonate, phosphate, silicate-hydrate, and oxysalt (chloride and sulfate) cements, reveals their suitability for specialist applications such as precast construction, road repair, and nuclear waste immobilization. Despite the challenges in replacing Portland cement due to costs and corrosion issues with steel reinforcement, magnesium-based cements offer potential for CO2 emissions reductions in certain non-reinforced applications (S. Walling & J. Provis, 2016).

Magnesium-based Bioceramics in Orthopedics

Magnesium-based Bioceramics : Magnesium ions play a crucial role in various biological mechanisms, making magnesium-based bioceramics, such as oxides, phosphates, and silicates, valuable in orthopedic applications like bone cements, scaffolds, or implant coatings. These bioceramics, including magnesium phosphate cements, offer promising results for bone regeneration, highlighting their importance in medical applications (Maryam Nabiyouni et al., 2018).

Magnesium Alloys and Biodegradable Implants

Biodegradable Magnesium Alloys : The development of magnesium alloys for biodegradable orthopedic implants has been significant, with clinical trials demonstrating their potential in bone fracture fixation. The biocompatibility and degradation properties of magnesium alloys make them suitable for temporary implants that avoid the need for removal surgery, signaling a promising direction for future medical applications (Dewei Zhao et al., 2017).

Magnesium Oxide Nanoparticles

Magnesium Oxide Nanoparticles : The unique properties of magnesium oxide (MgO) nanoparticles make them suitable for a wide range of applications across industry, agriculture, and medicine. Their non-toxicity and environmental friendliness, coupled with potential uses in biotechnological applications, position MgO nanoparticles as a material of interest for future research and application development (J. Hornak, 2021).

Safety And Hazards

properties

IUPAC Name |

magnesium;N,N-bis(trimethylsilyl)aniline;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22NSi2.ClH.Mg/c1-14(2,3)13(15(4,5)6)12-10-8-7-9-11-12;;/h7-8,10-11H,1-6H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOSYOXYACDPMN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N(C1=CC=C[C-]=C1)[Si](C)(C)C.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClMgNSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400589 | |

| Record name | 3-[Bis(trimethylsilyl)amino]phenylmagnesium chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

magnesium;N,N-bis(trimethylsilyl)aniline;chloride | |

CAS RN |

174484-84-5 | |

| Record name | 3-[Bis(trimethylsilyl)amino]phenylmagnesium chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 174484-84-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopentyl[4-(methylsulfanyl)phenyl]methanone](/img/structure/B61549.png)

![3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile](/img/structure/B61569.png)